ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 477712-87-1) is a heterocyclic compound with a pyrazole core substituted by methyl groups at positions 3 and 5, an ethyl ester at position 4, and a 2-pyridinyl moiety at position 1. The pyridinyl group is further functionalized with a (2-furylcarbonyl)amino substituent at its 5-position.
The compound belongs to a broader class of pyrazole derivatives, which are often synthesized via cyclocondensation reactions. For example, analogous compounds like 5-ethoxymethyleneamino-3-arylpyrazole-4-carbonitriles (e.g., 15a and 15b in ) are synthesized by refluxing pyrazole precursors with triethyl orthoformate and acetic anhydride, followed by recrystallization .
Properties
IUPAC Name |
ethyl 1-[5-(furan-2-carbonylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-4-25-18(24)16-11(2)21-22(12(16)3)15-8-7-13(10-19-15)20-17(23)14-6-5-9-26-14/h5-10H,4H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNWKLRBZHBREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Furan Ring: The furan ring is often introduced through a nucleophilic substitution reaction involving a furan derivative.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound can be compared to structurally related pyrazole derivatives, particularly those with variations in the substituents on the pyridinyl-amino group. Below is a detailed analysis supported by a comparative data table (Table 1).
Table 1: Structural and Physical Properties of Ethyl 1-{5-[(2-Furylcarbonyl)Amino]-2-Pyridinyl}-3,5-Dimethyl-1H-Pyrazole-4-Carboxylate and Analogues
| Compound Name | CAS Number | Substituent on Pyridinyl-Amino Group | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | 477712-87-1 | 2-Furylcarbonyl | C₁₆H₂₁N₅O₃ | 331.37 | Not reported |
| Ethyl 1-(5-{[(ethylcarbamoyl)amino]}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 477712-87-1* | Ethylcarbamoyl | C₁₆H₂₁N₅O₃ | 331.37 | Not reported |
| Ethyl 1-(5-{[(2-chlorophenyl)carbamoyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 477712-85-9 | 2-Chlorophenylcarbamoyl | C₂₀H₂₀ClN₅O₃ | 413.86 | Not reported |
| 5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) | Not provided | Ethoxymethyleneamino | C₂₀H₁₆FN₅O₂ | 377.37 | 194–196 |
| 5-Ethoxymethyleneamino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15b) | Not provided | Ethoxymethyleneamino | C₂₀H₁₅Cl₂N₅O₂ | 428.27 | 226–227 |
*Note: CAS 477712-87-1 is listed for both the target compound and its ethylcarbamoyl analogue due to conflicting evidence entries .
Key Comparisons
This could increase solubility in polar solvents . Steric Effects: The 2-chlorophenyl group in 477712-85-9 adds steric bulk, which may reduce solubility but improve thermal stability. This is reflected in the higher molecular weight (413.86 vs. 331.37 g/mol) and inferred stability compared to the target compound .
Reactivity Trends
- Analogues like 15a and 15b () demonstrate that substituents on the aryl groups (e.g., 4-fluorophenyl vs. 2,4-dichlorophenyl) significantly influence reactivity. For instance, the electron-withdrawing nitro and chloro groups in 15b increase melting points (226–227°C vs. 194–196°C for 15a), suggesting stronger intermolecular interactions or reduced conformational flexibility .
- The furyl group in the target compound may participate in cycloaddition or oxidation reactions due to its conjugated diene system, unlike the saturated ethylcarbamoyl group .
Theoretical Predictions (Conceptual DFT)
- Global hardness (η) and electrophilicity index (ω) calculations (as per ) could predict reactivity. The furylcarbonyl group likely lowers η (increasing softness) compared to chlorophenyl derivatives, making the compound more reactive toward electrophiles .
- Local Fukui functions may indicate preferential sites for nucleophilic attack, such as the pyridinyl nitrogen or the carbonyl oxygen .
Q & A
Q. What are the optimal synthetic routes for ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate, considering regioselectivity and yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters. For example, ethyl 3-oxopentanoate can react with hydrazine derivatives under reflux in ethanol to yield the pyrazole ring .
- Step 2 : Introduction of the 2-pyridinyl substituent via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the furylcarbonylamino group. Palladium catalysts and controlled temperatures (80–120°C) enhance regioselectivity .
- Step 3 : Esterification or carboxylation at the 4-position using ethyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves yield (reported 60–75% in analogous compounds) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR in deuterated solvents (e.g., CDCl) resolve signals for the pyrazole ring (δ 6.5–7.5 ppm), furyl group (δ 7.0–8.0 ppm), and ester carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at 1700–1750 cm) and amide bonds (N–H at 3300 cm) confirm functional groups .
- X-Ray Crystallography : SHELX software is widely used for structure refinement. Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and torsional strain in the pyridine-pyrazole system .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can density functional theory (DFT) studies predict the reactivity of the furylcarbonylamino group in nucleophilic reactions?
- Methodology : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui functions (, ) to identify nucleophilic/electrophilic sites. The furylcarbonylamino group shows high electrophilicity at the carbonyl carbon (Fukui > 0.1), making it prone to nucleophilic attack by amines or thiols .
- Transition State Analysis : IRC (intrinsic reaction coordinate) calculations validate reaction pathways, such as amide bond cleavage under acidic conditions .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, particularly in cancer or antiviral research?
- Enzyme Inhibition Assays : Measure IC values against kinases (e.g., BRAF V600E) using fluorescence-based ADP-Glo™ kits. Pyrazole derivatives often inhibit kinase activity at nanomolar concentrations .
- Cell Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 µM) assess cytotoxicity, with EC values compared to controls like doxorubicin .
- Antiviral Screening : Plaque reduction assays in viral models (e.g., HIV-1) quantify viral load inhibition via RT-PCR .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar pyrazole-carboxylates?
- Orthogonal Validation : Combine multiple assays (e.g., SPR for binding affinity and cellular assays for functional activity) to confirm target engagement .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity. For example, 3,5-dimethyl substitution enhances metabolic stability but may reduce solubility .
- Meta-Analysis : Use computational tools (e.g., RosettaLigand) to model ligand-receptor interactions and identify key residues (e.g., Lys123 in kinase domains) that influence activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
